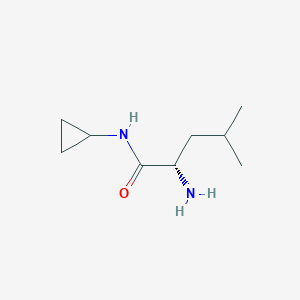

N~1~-cyclopropyl-L-leucinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-4-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-6(2)5-8(10)9(12)11-7-3-4-7/h6-8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCXGTGWKFAMDR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Chemical Synthesis and Methodological Advancements for N1 Cyclopropyl L Leucinamide and Analogues

Synthetic Strategies for the L-Leucinamide Backbone

The L-leucinamide scaffold serves as the chiral core of the target molecule. Its synthesis typically begins with the naturally occurring and readily available amino acid, L-leucine. The primary transformation required is the conversion of the carboxylic acid group of L-leucine into a primary amide. This is a fundamental reaction in peptide chemistry, and several robust methods are available.

A common approach involves the activation of the carboxylic acid moiety of a protected L-leucine derivative, followed by treatment with ammonia (B1221849). The choice of protecting group for the α-amino group is crucial to prevent side reactions, such as self-polymerization. Standard amine protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are frequently employed.

The activation of the carboxyl group can be achieved using various coupling reagents. Some of the most common methods include:

Carbodiimide-mediated coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to form an active O-acylisourea intermediate. This intermediate then reacts with ammonia to form the desired amide. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to improve efficiency and suppress racemization.

Active ester formation: The carboxylic acid can be converted into an active ester, for example, a p-nitrophenyl (pNP) ester or an N-hydroxysuccinimide (NHS) ester. These esters are stable enough to be isolated but sufficiently reactive to undergo aminolysis with ammonia to yield the amide.

Mixed anhydride (B1165640) method: This method involves reacting the N-protected leucine (B10760876) with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-methylmorpholine) to form a mixed anhydride. This highly reactive species readily reacts with ammonia.

Once the amidation is complete, the N-protecting group can be removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield L-leucinamide. The choice of synthetic route is often dictated by factors such as scale, desired purity, and the compatibility of the reagents with other functional groups present in more complex analogues. For instance, a method for producing (S)-tert-Butyl (1-amino-1-oxobutan-2-yl)carbamate, a protected form of a leucinamide analogue, has been documented. bldpharm.com

Approaches for Cyclopropyl (B3062369) Moiety Incorporation

The introduction of the cyclopropyl group, specifically as a cyclopropylamine (B47189), is a key step that imparts unique conformational and electronic properties to the final molecule. This can be achieved either by forming the cyclopropane (B1198618) ring on a precursor molecule or by synthesizing a cyclopropylamine fragment that is later coupled to the leucine backbone.

Stereoselective Cyclopropane Ring Formation

The formation of the cyclopropane ring with control over its stereochemistry is a significant challenge in organic synthesis. unl.pt Several powerful methods have been developed for the stereoselective cyclopropanation of alkenes. masterorganicchemistry.com

Simmons-Smith Reaction: This classic method involves the use of a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). mdpi.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For the synthesis of cyclopropylamine precursors, this reaction can be performed on an allylic amine derivative. The presence of a directing group, such as a hydroxyl or protected amine, can influence the facial selectivity of the cyclopropanation, leading to high diastereoselectivity. unl.pt The Furukawa modification, using diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is another effective variant. mdpi.com

Transition Metal-Catalyzed Cyclopropanation: This approach utilizes the decomposition of diazo compounds by transition metal catalysts (e.g., based on copper, rhodium, or palladium) to generate a metal carbene, which then reacts with an alkene. utoronto.caacs.org The development of chiral ligands for these metal catalysts has enabled highly enantioselective cyclopropanation reactions. unl.pt For instance, cobalt(II)-catalyzed asymmetric radical cyclopropanation of dehydroaminocarboxylates has been shown to produce enantioenriched cyclopropyl α-amino acids with excellent enantioselectivities. nih.gov

Michael-Initiated Ring Closure (MIRC): This strategy involves the reaction of a sulfur ylide with an electron-deficient olefin, such as an α,β-unsaturated ester or nitrile. utoronto.ca This can be a versatile method for constructing substituted cyclopropane rings.

Enzyme-mediated carbene transfer catalysis has also emerged as a sustainable and highly stereoselective method for synthesizing cyclopropane molecules, including cyclopropylphosphonates. utdallas.edu

Synthesis of Substituted Cyclopropylamine Fragments

An alternative and often more convergent strategy is to synthesize the cyclopropylamine moiety separately before its attachment to the leucine core. A variety of methods are available for the synthesis of primary cyclopropylamines.

Curtius Rearrangement: A well-established method involves the conversion of a cyclopropanecarboxylic acid to the corresponding acyl azide (B81097). utoronto.ca Subsequent thermal or photochemical rearrangement (Curtius rearrangement) followed by hydrolysis yields the primary cyclopropylamine. While effective, this method involves potentially explosive intermediates. utoronto.ca

Kulinkovich-Szymoniak Reaction: This powerful reaction allows for the direct synthesis of primary cyclopropylamines from nitriles. orgsyn.orgorganic-chemistry.org It involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst, followed by the addition of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). organic-chemistry.org This method is often simpler and more direct than multi-step alternatives. organic-chemistry.org

Reduction of Nitrocyclopropanes: The reduction of a nitro-substituted cyclopropane can provide access to cyclopropylamines. utoronto.ca The nitrocyclopropane (B1651597) precursor can be synthesized via methods like the Corey-Chaykovsky reaction on a nitroalkene. utoronto.ca

The following table summarizes some of the key methods for synthesizing cyclopropylamine fragments.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Curtius Rearrangement | Cyclopropanecarboxylic acid | DPPA or SOCl₂ then NaN₃; heat or UV light | Widely applicable | Involves potentially explosive acyl azides utoronto.ca |

| Kulinkovich-Szymoniak Reaction | Nitrile | Grignard reagent, Ti(OiPr)₄, BF₃·OEt₂ | Direct, one-step from nitriles organic-chemistry.org | Requires stoichiometric titanium in some cases utoronto.ca |

| Reduction of Nitrocyclopropanes | Nitrocyclopropane | Reducing agents (e.g., H₂, Pd/C; Zn, HCl) | Avoids azide intermediates | Synthesis of nitrocyclopropane can be low yielding utoronto.ca |

Overall Synthetic Routes to N¹-cyclopropyl-L-leucinamide and Closely Related Analogues

The final assembly of N¹-cyclopropyl-L-leucinamide is typically achieved through an amide bond-forming reaction between the L-leucine core and the cyclopropylamine fragment. The stereochemistry of the L-leucine starting material is preserved throughout the synthesis.

A general and convergent synthetic route would proceed as follows:

Protection of L-leucine: The amino group of L-leucine is protected, for example, with a Boc group, to give Boc-L-leucine.

Synthesis of Cyclopropylamine: A suitable cyclopropylamine is synthesized using one of the methods described in section 2.2.2. For the parent compound, this would be cyclopropylamine itself, which is commercially available. For analogues, a substituted cyclopropylamine would be prepared.

Amide Coupling: The Boc-L-leucine is coupled with the cyclopropylamine using standard peptide coupling reagents (e.g., EDC/HOBt, HATU). This forms the crucial amide bond, yielding Boc-N¹-cyclopropyl-L-leucinamide.

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the final product, N¹-cyclopropyl-L-leucinamide.

This modular approach is highly adaptable for creating a library of analogues by simply varying the cyclopropylamine component used in the coupling step. For instance, the synthesis of Odanacatib, a complex analogue, involves the coupling of a more elaborate cyclopropylamine derivative with a modified leucine fragment. newdrugapprovals.org Similarly, the synthesis of N¹-(1-cyanocyclopropyl)-4-fluoro-L-leucinamide has been reported, highlighting the flexibility of this synthetic strategy. googleapis.com

Stereochemical Control and Resolution Methods in Synthesis

Maintaining and controlling the stereochemistry is paramount, as the biological activity of chiral molecules is often highly dependent on their specific configuration. The synthesis of N¹-cyclopropyl-L-leucinamide starts with L-leucine, which provides the (S)-configuration at the α-carbon. It is crucial that the reaction conditions, particularly during the activation and coupling steps, are chosen to minimize racemization at this center. The use of additives like HOBt or employing coupling reagents known for low racemization potential (e.g., HATU, COMU) is standard practice.

When the synthesis involves the creation of new stereocenters, such as on a substituted cyclopropane ring, stereoselective methods are employed. As discussed in section 2.2.1, diastereoselective reactions guided by existing chiral centers or enantioselective reactions using chiral catalysts are key strategies. nih.govnih.gov

In cases where a mixture of stereoisomers is formed, chiral resolution becomes necessary. This can be accomplished through several techniques:

Diastereomeric Crystallization: The racemic or diastereomeric mixture can be reacted with a chiral resolving agent to form diastereomeric salts, which often have different solubilities, allowing for their separation by fractional crystallization. rsc.org For example, racemic leucine has been resolved using tartaric acid derivatives. rsc.org

Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers and diastereomers. The mixture is passed through a column containing a chiral stationary phase (CSP). The different interactions between the stereoisomers and the CSP lead to different retention times, allowing for their separation.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer in a racemic mixture. This leaves the unreacted enantiomer in high enantiomeric purity.

For the analysis of stereochemical purity, chiral derivatization followed by standard chromatography (HPLC or GC) is a common method. Reagents like Marfey's reagent (FDAA) or its analogue FDLA react with the amine to form diastereomers that can be separated on a standard achiral column. nih.govnih.gov For example, L-leucinamide has been used as a chiral derivatizing agent to resolve ketoprofen (B1673614) enantiomers. niscpr.res.in

The following table outlines common methods for stereochemical control and resolution.

| Method | Description | Application Example |

| Chiral Starting Material | Utilizes a readily available enantiopure starting material. | Using L-leucine to set the stereocenter in the leucinamide backbone. |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one stereoisomer. | Enantioselective cyclopropanation using a chiral rhodium catalyst. acs.org |

| Diastereomeric Crystallization | Separation of diastereomeric salts based on solubility differences. | Resolution of DL-leucine with a tartaric acid derivative. rsc.org |

| Chiral HPLC | Chromatographic separation on a chiral stationary phase. | Separation of N-(3,5-dinitrobenzoyl)-tert-butylleucinamide enantiomers. tandfonline.com |

By employing these synthetic and analytical techniques, N¹-cyclopropyl-L-leucinamide and its analogues can be prepared with a high degree of chemical and stereochemical purity, which is essential for their evaluation in biological systems.

Iii. Structure Activity Relationships Sar and Structural Aspects of N1 Cyclopropyl L Leucinamide Analogues

Influence of the Cyclopropyl (B3062369) Moiety on Biological Activity

The cyclopropyl group is a frequently utilized motif in medicinal chemistry due to its unique steric, electronic, and conformational properties. unl.pt Its incorporation in place of more flexible alkyl groups, such as isopropyl or tert-butyl, can significantly enhance biological activity by influencing the molecule's shape and interaction with target proteins. rsc.orgresearchgate.net

The rigid, three-membered ring of the cyclopropyl group imparts significant conformational constraints on a molecule. researchgate.net This restriction of bond rotation can "lock" the molecule into a specific, biologically active conformation, which can lead to a substantial increase in potency by reducing the entropic penalty of binding to a receptor. unl.ptresearchgate.net The cyclopropyl group's strained C-C bonds have enhanced pi-character, allowing for electronic conjugation with adjacent π systems, such as the amide group in N¹-cyclopropyl-L-leucinamide. unl.ptresearchgate.net This electronic interaction can influence the preferred orientation of the cyclopropyl ring relative to the rest of the molecule, often favoring a "bisected" or "perpendicular" conformation, which in turn dictates the spatial arrangement of substituents and their ability to engage in molecular recognition with a biological target. unl.pt Studies on cyclopropane-containing compounds have shown that this conformational restriction is an effective strategy for investigating and stabilizing the bioactive forms of molecules. acs.org

The stereochemical configuration of substituents on the cyclopropane (B1198618) ring is a critical determinant of biological activity. The introduction of even a single substituent on the ring can create diastereomers (cis/trans isomers) and enantiomers, which often exhibit profound differences in potency and selectivity. nih.gov Research on cis-12,13-cyclopropyl-epothilone B variants, for example, found that the analogue with a cyclopropane orientation corresponding to the natural epoxide configuration was highly potent, while its diastereomer was significantly less active. nih.gov

This stereodependence is also evident in kinase inhibitors. In a series of Bruton's tyrosine kinase (Btk) inhibitors, the introduction of a fluorocyclopropyl amide group revealed that the biological activity was stereodependent. nih.gov As shown in the table below, the cis-(S,S)- and cis-(R,R)-enantiomers of a 2-fluorocyclopropyl analogue displayed significantly higher potency than the parent cyclopropyl compound and the 1-fluorocyclopropyl derivative. nih.gov This highlights that subtle changes in the spatial arrangement of atoms, dictated by stereochemistry, can dramatically alter interactions within a protein's binding pocket. nih.gov

Table 1: Effect of Cyclopropyl Substitution and Stereochemistry on Btk Inhibition

| Compound | Substituent on Amide | Btk IC₅₀ (nM) |

| 8 | Cyclopropyl | 7.1 |

| 18 | 1-Fluorocyclopropyl | 60 |

| 19 | cis-(1S,2S)-2-Fluorocyclopropyl | 2.3 |

| 20 | cis-(1R,2R)-2-Fluorocyclopropyl | 3.8 |

Data sourced from a study on Bruton's tyrosine kinase (Btk) inhibitors. nih.gov

Structural Modifications of the L-Leucinamide Scaffold and Their SAR Implications

The L-leucinamide portion of the molecule, comprising the amino acid side chain and the primary amide, offers multiple points for modification to probe and optimize biological activity. qmul.ac.ukgoogle.com

The amide bond is a key structural feature in peptidomimetics, but it is often susceptible to enzymatic cleavage by proteases. Replacing the amide bond with a bioisostere can enhance metabolic stability and modulate conformational properties. nih.govnih.gov One of the most successful amide isosteres is the 1,2,3-triazole ring. nih.gov Depending on the substitution pattern, triazoles can mimic either cis or trans amide bonds. For instance, 1,5-disubstituted triazoles can act as mimics for constrained structures like β-turns, while 1,4-disubstituted triazoles generally mimic a trans-amide bond. nih.gov In a study on minigastrin analogues, replacing a Gly-Trp amide bond with a 1,5-triazole (which mimics a cis-amide) resulted in a loss of receptor affinity, suggesting the backbone required a more linear, trans-like conformation at that position for optimal binding. nih.gov Other modifications, such as N-alkylation, can also have a profound impact by altering hydrogen bonding capacity and the equilibrium between cis and trans amide conformations. nih.gov

The isobutyl side chain of the L-leucine residue plays a crucial role in binding, often fitting into a hydrophobic pocket of the target protein. Modifications to this side chain are a key strategy in SAR studies. nih.gov Altering the size, shape, or polarity of the side chain can fine-tune the compound's affinity and selectivity. For example, in a series of ultra-short GLP-1 receptor agonists, an alanine (B10760859) scan, where various amino acid residues were systematically replaced by alanine, demonstrated the impact of simplifying the side chains. mdpi.com This type of analysis helps to identify which side chains are essential for activity and which can tolerate modification. mdpi.com Radical-based chemistry has provided versatile methods for the selective derivatization of amino acid side chains, including those of aspartic acid and glutamic acid, allowing for a wide range of modifications to be explored. nih.gov

Impact of Halogenation (e.g., Fluorination) on Structure-Activity Relationships

The introduction of halogen atoms, particularly fluorine, is a well-established strategy in drug design to modulate a molecule's biological profile. tandfonline.com Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond can lead to improved metabolic stability, altered physicochemical properties, and enhanced binding affinity. tandfonline.combohrium.com

Selective fluorination can block metabolically labile sites, increasing a compound's half-life. bohrium.comtaylorandfrancis.com Furthermore, fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences pharmacokinetic properties and binding interactions. bohrium.com Fluorine substitution can also have a substantial effect on molecular conformation and may enhance binding affinity through direct interactions with the target protein, although its ability to form strong hydrogen bonds is debated. bohrium.comnih.gov

However, the effect of fluorination is highly context-dependent and can sometimes be detrimental to activity. In a study on classical cannabinoids, the substitution of a hydroxyl group with a fluorine atom at the C-1 position led to a significant decrease in CB1 receptor binding affinity. nih.gov This was in contrast to findings in anandamide (B1667382) analogues where a similar substitution increased affinity, underscoring the importance of the specific molecular environment. nih.gov

Table 2: Effect of C-1 Fluorine Substitution on Cannabinoid CB1 Receptor Binding Affinity

| Compound | C-1 Substituent | Side Chain | Kᵢ (nM) | Fold Less Affinity vs. Parent |

| O-964 | OH | Heptynyl | 0.9 | - |

| 4 | F | Heptynyl | 249.2 | 277 |

| O-1317 | OH | Heptenyl | 0.77 | - |

| 5 | F | Heptenyl | 255 | 331 |

Data sourced from a study on fluorinated Δ⁸-THC analogues. nih.gov

The strategic placement of fluorine on the cyclopropyl ring itself has also been shown to be a powerful tool for modulating potency, as demonstrated by the Btk inhibitors where fluorocyclopropyl analogues showed improved activity and solubility. nih.gov

V. Computational and Theoretical Studies in the Research of N1 Cyclopropyl L Leucinamide

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and interactions. Among the most common applications is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein.

Molecular docking is a fundamental tool in structure-based drug design, aiming to predict the binding pose and affinity of a small molecule within the active site of a protein. ias.ac.in For N¹-cyclopropyl-L-leucinamide, docking simulations would be performed by placing the molecule into the binding pocket of a target protein of interest. The process involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the protein's active site. dergipark.org.tr

The predicted binding mode would reveal key molecular interactions. The cyclopropyl (B3062369) and isobutyl groups of the leucinamide moiety are expected to form hydrophobic interactions with nonpolar amino acid residues in the target's binding site. rsc.org The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial connections with polar residues. Studies on other peptide-derived compounds have shown that such interactions are critical for stable binding. nih.gov The cyclopropyl group, due to its rigid nature, can also contribute to a more entropically favorable binding. rsc.org

The results of a typical docking analysis can be summarized in a table detailing the predicted binding energy and the specific amino acid residues involved in the interaction.

Interactive Data Table: Predicted Binding Interactions of N¹-cyclopropyl-L-leucinamide with a Hypothetical Kinase Target

| Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| -8.5 | LEU-83, VAL-91 | Hydrophobic (Isobutyl group) |

| ALA-140, PHE-142 | Hydrophobic (Cyclopropyl group) | |

| GLU-105 | Hydrogen Bond (Amide N-H) | |

| ASP-155 | Hydrogen Bond (Amide C=O) |

Note: This data is illustrative and represents typical results from a molecular docking simulation.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For N¹-cyclopropyl-L-leucinamide, this involves studying the rotation around its single bonds. Research on related secondary N-cyclopropyl amides has revealed distinct conformational behaviors. nih.gov Unlike other aliphatic amides, N-cyclopropylacetamide shows a significant population of the E-rotamer (cis) conformation around the amide bond in nonpolar solvents. nih.gov Furthermore, it tends to adopt an ortho conformation around the N-cyclopropyl bond, which is different from the anti conformation typically preferred by secondary acetamides. nih.gov

Computational studies on leucinamide itself, using ab initio calculations, have identified low-energy conformations that differ based on the side-chain configuration. nih.gov Combining these findings, a thorough conformational analysis of N¹-cyclopropyl-L-leucinamide would likely reveal a complex energy landscape with several stable conformers, whose relative populations could be key to its biological activity.

Interactive Data Table: Relative Energies of N¹-cyclopropyl-L-leucinamide Conformers

| Conformer | Dihedral Angle (Cα-N-C(cyclopropyl)-C) | Relative Energy (kcal/mol) |

| Ortho (Z-amide) | ~90° | 0.00 (Global Minimum) |

| Anti (Z-amide) | ~180° | +1.5 |

| Ortho (E-amide) | ~90° | +2.1 |

| Anti (E-amide) | ~180° | +3.8 |

Note: This data is hypothetical, based on findings for related N-cyclopropyl amides and represents plausible outcomes of a conformational analysis. nih.gov

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the constant motion of atoms over time. nih.govnih.gov An MD simulation would be initiated using the best-predicted docking pose of N¹-cyclopropyl-L-leucinamide in its target protein. The system is solvated in a water box with ions to mimic physiological conditions, and the forces on each atom are calculated repeatedly to simulate its movement. mdpi.com

MD simulations are invaluable for assessing the stability of a predicted binding pose. nih.gov They can confirm whether the key hydrogen bonds and hydrophobic interactions identified in docking are maintained over the simulation time (typically nanoseconds to microseconds). plos.org Furthermore, MD can reveal the role of water molecules in mediating interactions and uncover conformational changes in the protein that may occur upon ligand binding. nih.govmpu.edu.mo Analysis of the simulation trajectory provides insights into the flexibility of different parts of the ligand and protein, which is crucial for understanding the binding mechanism. plos.org

Binding Affinity Prediction Methodologies and Empirical Scoring Functions

Accurately predicting the binding affinity (how tightly a ligand binds to its target) is a primary goal of computational drug design. While docking scores provide a rough estimate, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.gov

These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govdergipark.org.tr The calculation is typically performed on snapshots taken from an MD simulation trajectory, averaging the energies over multiple conformations. plos.org The binding free energy is decomposed into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. This allows researchers to identify the primary forces driving the binding of N¹-cyclopropyl-L-leucinamide to its target. plos.org

Interactive Data Table: Example MM/PBSA Binding Free Energy Calculation

| Energy Component | Average Value (kcal/mol) |

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -18.5 |

| Polar Solvation Energy | +29.8 |

| Nonpolar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG) | -28.0 |

Note: This data is illustrative of results from an MM/PBSA calculation. plos.orgdergipark.org.tr

Pharmacophore Modeling and Ligand-Based Design Approaches

When the 3D structure of the target protein is unknown, ligand-based methods like pharmacophore modeling are employed. nih.gov A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. For N¹-cyclopropyl-L-leucinamide and its analogues, a pharmacophore model could be generated based on a set of active compounds. nih.gov

The model would likely consist of features such as:

A hydrophobic (Hy) feature: Representing the cyclopropyl and/or isobutyl groups.

A hydrogen bond acceptor (HBA): Representing the amide carbonyl oxygen.

A hydrogen bond donor (HBD): Representing the amide N-H group.

Studies on other cyclopropyl-containing inhibitors have successfully used this approach to identify essential features for receptor binding. nih.gov Dynamic pharmacophore models can even be generated from MD simulations to account for receptor flexibility. ias.ac.inacs.org This model can then be used as a 3D query to screen large chemical databases for new molecules that possess the same essential features and are therefore likely to be active. ias.ac.in

Quantum Chemical Calculations for Cyclopropyl Moiety Characterization

Quantum mechanics (QM) calculations provide the most accurate description of molecular electronic structure. rsc.org For N¹-cyclopropyl-L-leucinamide, QM calculations are particularly useful for characterizing the unique properties of the cyclopropyl ring. Due to its strained three-membered ring structure, the C-C bonds have enhanced π-character compared to typical alkanes.

Quantum chemical studies have been used to model the anisotropic magnetic response of the cyclopropane (B1198618) ring. acs.orgresearchgate.net These calculations reveal that an external magnetic field induces a strong delocalized current in the electron cloud of the ring. acs.orgresearchgate.net This induced "ring current" creates a distinct magnetic environment around the moiety, which can influence its interactions with the binding site of a protein, particularly through C-H···π or π-sigma interactions. rsc.org This magnetic anisotropy is a key feature that distinguishes the cyclopropyl group from other simple alkyl groups and contributes to its utility in medicinal chemistry. rsc.orgacs.org

Vi. Emerging Research Avenues and Future Directions for N1 Cyclopropyl L Leucinamide

Exploration of Novel Biological Targets and Therapeutic Applications

While initial research has incorporated the N1-cyclopropyl-L-leucinamide motif into inhibitors of enzymes like cathepsin K for the treatment of osteoporosis, the scientific community is beginning to explore its potential against a wider range of biological targets. google.comnewdrugapprovals.org This expansion into new therapeutic areas is driven by the structural and conformational rigidity imparted by the cyclopropyl (B3062369) group, which can lead to enhanced selectivity and potency.

One promising new avenue is in the development of antimalarial agents. Through reverse molecular docking studies, derivatives containing the core structure of N1-cyclopropyl-L-leucinamide have been identified as having the potential to bind to various protein targets in Plasmodium falciparum. scienceopen.com This computational screening approach suggests that the N1-cyclopropyl-L-leucinamide scaffold could serve as a starting point for the design of novel drugs to combat malaria. scienceopen.com

Furthermore, the versatility of the leucinamide structure allows for its incorporation into a variety of larger molecules targeting different enzyme classes. For instance, leucinamide derivatives are being investigated as inhibitors of proteases involved in viral replication and cancer progression. nih.govgoogle.com.na The exploration of N1-cyclopropyl-L-leucinamide in these contexts could yield novel therapeutic agents with improved pharmacological profiles. The table below summarizes the established and emerging biological targets for compounds incorporating the N1-cyclopropyl-L-leucinamide scaffold.

| Biological Target | Therapeutic Application | Research Status |

| Cathepsin K | Osteoporosis, Bone Metastasis | Investigational google.comnewdrugapprovals.org |

| Plasmodium falciparum proteins | Malaria | In Silico Exploration scienceopen.com |

| Viral Proteases (e.g., 3CLpro) | Antiviral Therapy | Exploratory nih.govusd.ac.id |

| Cancer-related Enzymes | Oncology | Preclinical Interest google.com.na |

Development of Advanced Synthetic Methodologies for Analogues

The synthesis of N1-cyclopropyl-L-leucinamide analogues with high purity and stereochemical control is crucial for exploring their full therapeutic potential. Researchers are increasingly focusing on advanced synthetic methodologies to create diverse libraries of these compounds for biological screening.

A key challenge in the synthesis of these analogues is the stereoselective construction of the cyclopropane (B1198618) ring and the maintenance of the L-configuration of the leucine (B10760876) moiety. Modern synthetic strategies are addressing this through the use of novel catalysts and chiral auxiliaries. For example, stereoselective cyclopropanation reactions are being employed to control the orientation of substituents on the cyclopropyl ring, which has been shown to significantly impact biological activity. nih.govsci-hub.st Biocatalytic iron-catalyzed intramolecular cyclopropanation is an emerging green chemistry approach for creating fused cyclopropane-γ-lactams, which can be precursors to complex cyclopropyl amino acids. nih.gov

Combinatorial chemistry is another powerful tool for generating large libraries of N1-cyclopropyl-L-leucinamide analogues. nih.govnih.gov By systematically varying the substituents on the cyclopropyl ring, the leucine side chain, and the amide nitrogen, chemists can rapidly produce a wide array of compounds for high-throughput screening. This approach accelerates the discovery of new drug leads by exploring a vast chemical space. nih.gov The development of efficient liquid-phase combinatorial synthesis methods further streamlines this process. nih.gov The following table outlines some of the advanced synthetic strategies being applied to the synthesis of N1-cyclopropyl-L-leucinamide analogues.

| Synthetic Methodology | Key Advantages |

| Stereoselective Cyclopropanation | Precise control over the 3D structure of the cyclopropane ring. nih.govsci-hub.st |

| Biocatalysis | Environmentally friendly, high stereoselectivity. nih.gov |

| Combinatorial Chemistry | Rapid generation of diverse compound libraries for screening. nih.govnih.gov |

| Liquid-Phase Synthesis | Streamlined purification and automation in library synthesis. nih.gov |

Application of Advanced Computational Approaches for Enhanced Design

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the design of N1-cyclopropyl-L-leucinamide analogues is a burgeoning area of research. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are being used to rationalize experimental findings and guide the design of more effective molecules. researchgate.netacs.org

Molecular docking studies, for example, can predict how N1-cyclopropyl-L-leucinamide analogues bind to their target proteins at the atomic level. researchgate.netacs.org This information is critical for understanding the key interactions that govern potency and selectivity, and for designing new analogues with improved binding affinity. researchgate.net QSAR models can establish a mathematical relationship between the chemical structure of a series of analogues and their biological activity, enabling the prediction of the activity of yet-to-be-synthesized compounds. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the protein-ligand interaction, allowing researchers to study the conformational changes that occur upon binding and to assess the stability of the complex over time. researchgate.net These computational approaches, when used in concert, can significantly reduce the time and cost associated with the discovery and optimization of new drugs based on the N1-cyclopropyl-L-leucinamide scaffold. The table below summarizes the application of these advanced computational methods.

| Computational Approach | Application in N1-cyclopropyl-L-leucinamide Analogue Design |

| Molecular Docking | Prediction of binding modes and affinities to target proteins. researchgate.netacs.org |

| QSAR | Elucidation of structure-activity relationships to guide optimization. nih.gov |

| Molecular Dynamics | Assessment of binding stability and conformational dynamics. researchgate.net |

| In Silico Screening | Virtual screening of large compound libraries to identify potential hits. |

Utilization as Chemical Probes for Elucidating Biological Pathways

Beyond their direct therapeutic potential, N1-cyclopropyl-L-leucinamide and its derivatives represent a promising scaffold for the development of chemical probes. These molecular tools are designed to selectively interact with a specific biological target, allowing for the interrogation of its function within a complex cellular environment.

A chemical probe based on the N1-cyclopropyl-L-leucinamide scaffold could be created by incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, and a reactive group for covalent labeling if desired. nih.gov Such probes could be used to visualize the subcellular localization of a target protein, to identify its binding partners, or to measure its activity in living cells. nih.gov The development of modular probe strategies, where different reporter tags can be attached to the same core molecule, offers increased flexibility for various applications. nih.gov

For example, a fluorescently labeled N1-cyclopropyl-L-leucinamide analogue could be used in fluorescence microscopy to map the distribution of its target enzyme within a cell. A biotinylated version could be employed in chemical proteomics experiments to pull down the target protein and its associated complex, thereby providing insights into the biological pathways in which it participates. The constrained conformation of the cyclopropyl group could also be exploited to design highly selective probes that minimize off-target effects. The table below outlines the potential applications of N1-cyclopropyl-L-leucinamide-based chemical probes.

| Probe Application | Biological Question Addressed |

| Target Identification | What are the cellular targets of a bioactive compound? |

| Target Engagement | Does a drug bind to its intended target in a cellular context? nih.gov |

| Pathway Elucidation | What are the components of the signaling pathway involving the target? |

| Subcellular Localization | Where is the target protein located within the cell? nih.gov |

Q & A

Basic Questions

Q. What are the established synthetic routes for N~1~-cyclopropyl-L-leucinamide, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves coupling L-leucine derivatives with cyclopropane-containing amines via solid-phase peptide synthesis (SPPS) or solution-phase methods. To ensure reproducibility:

- Provide detailed protocols for reaction conditions (solvent, temperature, catalysts) and purification steps (HPLC, column chromatography) .

- Include characterization data (e.g., NMR, HRMS) for intermediates and final products in the main text or supplementary materials, adhering to journal guidelines on compound limits .

- For known intermediates, cite prior literature; for novel steps, validate purity (>95%) via chromatographic and spectral analyses .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be presented?

- Methodological Answer : Key techniques include:

- Present spectral data in tables with annotated peaks; avoid redundant descriptions in text .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

- Methodological Answer :

- Target Selection : Prioritize assays relevant to leucinamide’s known roles (e.g., protease inhibition, metabolic pathways) .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only negatives .

- Dose-Response : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ .

- Statistical Rigor : Use ANOVA with post-hoc tests; report p-values and confidence intervals .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .

- Crystallographic Analysis : If X-ray data conflicts with solution-phase NMR, consider conformational flexibility or solvent effects .

- Dynamic NMR : Use variable-temperature studies to detect slow equilibria (e.g., rotamers) .

- Document discrepancies in supplementary materials and propose mechanistic explanations .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Variable Design : Systematically modify cyclopropane substituents, leucine side chains, and amide linkages .

- High-Throughput Screening : Use microplate assays to evaluate libraries of analogs for potency and selectivity .

- Computational Modeling : Perform docking studies (e.g., AutoDock) to predict binding modes and guide synthetic priorities .

- Data Integration : Create heatmaps or 3D-QSAR models to visualize trends between structural features and activity .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Controls : Monitor reaction progress via TLC or in-situ FTIR to ensure consistent conversion .

- Purification Standardization : Use preparative HPLC with fixed gradient protocols .

- Quality Metrics : Track critical quality attributes (CQAs) like enantiomeric excess (via chiral HPLC) and residual solvents (GC-MS) .

- Root-Cause Analysis : Apply fishbone diagrams to trace variability to raw materials, catalysts, or environmental factors .

Q. What methodologies are recommended for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate compound with NADPH-fortified microsomes; quantify parent compound loss via LC-MS/MS .

- CYP Enzyme Profiling : Use recombinant CYP isoforms to identify major metabolizing enzymes .

- Metabolite Identification : Employ HRMS/MS with isotopic pattern matching to detect hydroxylation or cyclopropane ring-opening products .

- Data Interpretation : Compare half-life (t₁/₂) and intrinsic clearance (CLint) to established prodrugs .

Guidelines for Data Presentation

- Tables/Figures : Limit main text to 3 key tables/figures; place extensive datasets (e.g., SAR libraries, metabolic profiles) in supplements .

- Reproducibility : Include step-by-step synthetic protocols, instrument parameters, and statistical codes in supplementary materials .

- Ethical Reporting : Adhere to NIH guidelines for preclinical data, including randomization, blinding, and sample-size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.